molecular formula C18H18N2O4S B2802237 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide CAS No. 1706084-75-4

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide

Cat. No.: B2802237
CAS No.: 1706084-75-4
M. Wt: 358.41
InChI Key: HNFOKZAWVFVIKS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Coupling Reagents

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide is part of a family of sulfonate esters utilized in peptide coupling reactions, showing enhanced efficiency and safety over traditional reagents. Its derivatives, such as 2-oxopyridin-1(2H)-yl naphthalene-2-sulfonate, serve as novel coupling reagents, improving yield and optical purity in peptide synthesis, highlighting its potential in the development of safer and more efficient synthetic methodologies in pharmaceutical research (Khattab, 2010).

Diagnostic Imaging

This compound's structural relatives have been investigated as radiolabeled agents for positron emission tomography (PET) imaging, specifically targeting human CCR8. Carbon-11 labeled derivatives have shown promise in PET imaging, offering a new avenue for non-invasive diagnostic imaging techniques, potentially improving the detection and monitoring of diseases (Wang et al., 2008).

Fluorescence Sensing and Intracellular Imaging

A naphthalene-based sulfonamide Schiff base has been identified as a fluorescence turn-on probe for Al3+ ions in aqueous systems, showing significant fluorescence enhancement. This discovery opens up potential applications in environmental monitoring and intracellular imaging, demonstrating the compound's versatility beyond pharmaceuticals into materials science and bioimaging (Mondal et al., 2015).

Molecular Complexes and Solubility Enhancement

Research into molecular complexes based on sulfonate–pyridinium interactions has shown that the introduction of organic sulfonic acids can lead to structural modulations in crystals. These modifications not only reveal insights into crystal packing and interactions but also significantly enhance the solubility of the organic sulfonates involved, suggesting applications in drug formulation and delivery systems (Ahmad et al., 2020).

Environmental Applications

The compound and its derivatives have been applied in environmental contexts, such as the electro-Fenton oxidation process for dye removal from water, utilizing natural pyrite as a catalyst. This showcases its potential role in wastewater treatment technologies, offering a green and efficient method for removing hazardous substances (Labiadh et al., 2015).

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-15(13-20-11-4-3-10-18(20)22)12-19-25(23,24)17-9-5-7-14-6-1-2-8-16(14)17/h1-11,15,19,21H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFOKZAWVFVIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(CN3C=CC=CC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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